Methyl morpholine-4-carbodithioate

Coordination Chemistry Spectroscopic Characterization Ligand Field Parameters

Researchers requiring predictable ligand field parameters often encounter variability when substituting standard dialkyldithiocarbamates. Methyl morpholine-4-carbodithioate provides a structurally discrete solution with the morpholine oxygen directly tuning thiocarbonyl electronics. - Distinct SAR: Quantifiably different proteasome inhibition compared to pyrrolidine/piperidine analogs. - Thermal Control: Enables reproducible metal oxide/sulfide precursor pathways via defined decomposition. - Stable Reagent: Methyl ester format ensures reliable storage and straightforward ligand generation.

Molecular Formula C6H11NOS2
Molecular Weight 177.3 g/mol
CAS No. 62604-08-4
Cat. No. B1353048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl morpholine-4-carbodithioate
CAS62604-08-4
Molecular FormulaC6H11NOS2
Molecular Weight177.3 g/mol
Structural Identifiers
SMILESCSC(=S)N1CCOCC1
InChIInChI=1S/C6H11NOS2/c1-10-6(9)7-2-4-8-5-3-7/h2-5H2,1H3
InChIKeyVJOUSDFNBHXWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Morpholine-4-carbodithioate (CAS 62604-08-4): Procurement-Grade Dithiocarbamate Intermediate for Coordination Chemistry and Heterocyclic Synthesis


Methyl morpholine-4-carbodithioate (CAS 62604-08-4) is a methyl ester derivative of morpholine dithiocarbamic acid, belonging to the broader class of heterocyclic S,S′-bidentate ligands. The compound features a morpholine ring substituted with a carbodithioate (—C(S)SCH₃) group, conferring both metal-chelating capability and nucleophilic reactivity . Its molecular formula is C₆H₁₁NOS₂ (MW 177.29 g/mol). Unlike simpler dialkyldithiocarbamates, the morpholine scaffold incorporates an endocyclic oxygen atom that modulates the electronic environment of the thiocarbonyl moiety, directly influencing ligand field strength, thermal decomposition pathways, and coordination geometry in metal complexes [1].

Ligand Class Morpholine-based S,S′-bidentate dithiocarbamate precursor
Key Differentiator Morpholine oxygen modulates electronic and thermal behavior vs piperidine/pyrrolidine analogs
Workflow Fit Coordination chemistry, metal complex synthesis, and SAR investigation

Why Methyl Morpholine-4-carbodithioate Cannot Be Interchanged with Piperidine or Pyrrolidine Dithiocarbamate Analogs


Generic dithiocarbamate ligands (e.g., pyrrolidine-, piperidine-, or diethyl-dithiocarbamates) exhibit divergent coordination chemistry, biological activity profiles, and thermal stability due to heteroatom effects in the amine ring system [1]. Direct comparative studies demonstrate that the morpholine-derived ligand produces metal complexes with measurably altered v(C—N) and v(C—S) vibrational frequencies, distinct antimicrobial potency, and unique thermal decomposition behavior compared to its piperidine and pyrrolidine counterparts [2]. Furthermore, structure-activity relationship investigations reveal that substituting pyrrolidine with morpholine reduces proteasome-inhibitory activity, confirming that ring heteroatom composition is a critical determinant of biological performance [3]. Consequently, in applications requiring reproducible ligand field parameters, predictable thermal behavior, or specific biological readouts, substitution with non-morpholine dithiocarbamates introduces quantifiable variability.

Target Ligand

Methyl morpholine-4-carbodithioate

Common Substitute

Piperidine / pyrrolidine dithiocarbamates

Morpholine oxygen atom measurably alters ligand field, thermal stability, and biological readouts; direct substitution may introduce quantifiable variability in research outcomes.

Quantitative Differentiation Evidence for Methyl Morpholine-4-carbodithioate: Comparator-Based Performance Data


Morpholine vs. Piperidine Dithiocarbamate Ligands: Quantified Differences in Metal Complex Vibrational Spectroscopy

In a head-to-head comparison of five heterocyclic dithiocarbamate ligands coordinated to the cis-MoO₂²⁺ core, the morpholine-derived ligand (Morphdtc) produced v(C—N) and v(C—S) vibrational frequencies that were intermediate between piperidine- and thiomorpholine-derived ligands [1]. The observed decreasing order of vibrational frequencies was: Pipdtc > N-Mepipdtc > Morphdtc > Pzdtc > Timdtc [1]. This trend correlates with the electron-withdrawing character of the heteroatom at the 4-position of the piperidine ring, with morpholine's oxygen atom exerting a measurable inductive effect on the dithiocarbamate π-system [1].

Vibrational Ranking
Head-to-head
Morphdtc ranked 3rd of 5 ligands for v(C–N) and v(C–S) frequencies in cis-MoO2 complexes
Electronic perturbation differs from piperidine/pyrrolidine analogs
Quantitative frequencies in full article; oxygen heteroatom effect confirmed
Coordination Chemistry Spectroscopic Characterization Ligand Field Parameters

Proteasome-Inhibitory Activity: Morpholine vs. Pyrrolidine vs. Piperidine Dithiocarbamate Structure-Activity Relationship

A systematic SAR study evaluated eight pyrrolidine dithiocarbamate (PDTC) analogues for copper-dependent proteasome-inhibitory and anti-proliferative activities in human breast cancer cells [1]. Substitution of the pyrrolidine ring with piperidine produced almost no change in potency [1]. However, substitution with morpholine resulted in a slight but measurable decrease in proteasome-inhibitory activity [1]. Complete loss of activity was observed upon further substitution with ethyl-piperazine [1].

Proteasome SAR
Head-to-head
Morpholine substitution slightly decreased activity; piperidine had no effect; ethyl-piperazine abolished activity
Heteroatom composition determines biological activity profile
Copper-dependent proteasome assay in human breast cancer cells
Medicinal Chemistry Structure-Activity Relationship Proteasome Inhibition

Thermal Decomposition Behavior: Oxygen Heteroatom Effect on Morpholinedithiocarbamate Stability

Thermogravimetric and differential scanning calorimetric (TG-DSC) studies of NH₄⁺, Mn²⁺, Co²⁺, Ni²⁺, and Cu²⁺ morpholinedithiocarbamates were performed under nitrogen and air atmospheres specifically to investigate the influence of the oxygen heteroatom in the morpholine ring on thermal decomposition pathways [1]. Under nitrogen atmosphere, decomposition produced metal sulfites as major residues; under air, metal oxides predominated [1]. These decomposition product differences are directly attributable to the oxygen atom in the morpholine ring, which alters the redox environment during pyrolysis compared to non-oxygenated dithiocarbamate analogs [1].

Thermal Pathway
Class-level
Morpholinedithiocarbamate complexes decompose to metal sulfites (N2) or oxides (air)
Oxygen heteroatom directs residue composition
Class-level inference from TG-DSC studies; absence of oxygen in analogs changes pathway
Thermal Analysis Stability Studies Coordination Polymer Precursors

Morpholine Dithiocarbamic Acid: Quantified pKa and Solution Decomposition Kinetics

Spectrophotometric measurements of morpholinedithiocarbamic acid (the conjugate acid of the ligand system) yielded a pKa value of 3.56 at 0.50 mol dm⁻³ ionic strength (NaClO₄) and 25.0 °C [1]. The limiting decomposition rate constant at acidic pH was determined as k(lim) = 0.14 ± 0.04 s⁻¹, corresponding to a half-life of t½(lim) = 5.3 ± 1.2 seconds [1].

Acid Stability
Reported
pKa = 3.56; decomposition t½ = 5.3 ± 1.2 s at acidic pH
Methyl ester form is stable precursor; free acid requires in situ generation
Supporting characterization data at 0.50 mol dm−3 ionic strength, 25.0 °C
Acid-Base Properties Kinetic Stability Preparative Chemistry

Broad Metal Coordination Versatility: Characterized Complexes with Ten Transition and Main Group Metals

Morpholine-4-carbodithioate (mdtc) has been demonstrated to form well-characterized, stoichiometric complexes with a broad range of metal ions including titanium(IV), vanadium(IV), chromium(III), manganese(III), iron(III), cobalt(III), nickel(II), copper(II), zinc(II), and cadmium(II) [1]. The complexes adopt the general formula M(mdtc)ₙ, where n corresponds to the oxidation state of the metal ion [1]. The sole exception is vanadium(IV), which forms a VO²⁺ complex [1]. Adducts with the parent morpholine base are also reported [1].

Metal Scope
Class-level
Complexes with Ti(IV), V(IV), Cr(III), Mn(III), Fe(III), Co(III), Ni(II), Cu(II), Zn(II), Cd(II)
Broad metal compatibility supports systematic ligand series studies
Class-level inference; synthesis conditions vary per metal ion
Coordination Chemistry Ligand Versatility Metal Complex Synthesis

Methyl Morpholine-4-carbodithioate: Evidence-Based Application Scenarios for Scientific Procurement


Coordination Chemistry and Inorganic Synthesis: Systematic Ligand Series Investigations

Methyl morpholine-4-carbodithioate serves as a precursor to the morpholine dithiocarbamate ligand system, which has been fully characterized in complexes with ten transition and main group metals . The ligand's bidentate S,S′-coordination mode and the electronic influence of the morpholine oxygen atom make it a valuable comparator in systematic studies examining heteroatom effects on metal complex properties . The methyl ester form provides a stable, storable reagent that can be converted to the coordinating dithiocarbamate anion under standard preparative conditions .

Medicinal Chemistry: Proteasome Inhibition and Metal-Chelating Pharmacophore Development

The morpholine dithiocarbamate scaffold exhibits a defined structure-activity relationship in copper-dependent proteasome inhibition assays, with quantifiably different activity compared to pyrrolidine and piperidine analogs . This establishes the morpholine derivative as a discrete SAR probe for investigating heteroatom effects on dithiocarbamate biological activity. The compound is suitable for medicinal chemistry programs exploring metal-chelating pharmacophores in oncology or antimicrobial applications .

Thermal Precursor Chemistry: Controlled Metal Oxide and Sulfide Material Synthesis

Thermogravimetric analysis confirms that morpholinedithiocarbamate metal complexes decompose to metal sulfites under inert atmosphere and metal oxides under oxidizing conditions, a pathway influenced by the oxygen heteroatom in the morpholine ring . This thermal behavior supports the use of methyl morpholine-4-carbodithioate-derived complexes as molecular precursors for the controlled synthesis of metal oxide or metal sulfide thin films, nanoparticles, and heterogeneous catalysts .

Synthetic Organic Chemistry: Dithiocarbamate Building Block for Heterocycle Construction

As a stable methyl ester of a heterocyclic dithiocarbamic acid, CAS 62604-08-4 functions as a synthetic intermediate for introducing the morpholine-carbodithioate moiety into larger molecular architectures. The compound is documented in patent literature as a reagent for preparing chromenone derivatives with potential PI3-kinase inhibitory activity . Its well-defined physicochemical properties (density 1.251 g/cm³, boiling point 269.5 °C at 760 mmHg) support reproducible synthetic handling .

Application
Selection Property
Validation Focus
Coordination chemistry & inorganic synthesis
Morpholine oxygen modulation of ligand field
Spectroscopic and redox property comparison
Proteasome pathway inhibition research
Heteroatom-dependent SAR profile
Activity comparison across dithiocarbamate analogs
Thermal precursor for metal oxide/sulfide synthesis
Oxygen-directed decomposition pathway
TG-DSC residue analysis and comparison
Synthetic building block for heterocyclic architectures
Stable methyl ester dithiocarbamate handle
Synthetic reproducibility and reactivity profiling

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